Disulfide, diethoxy

Übersicht

Beschreibung

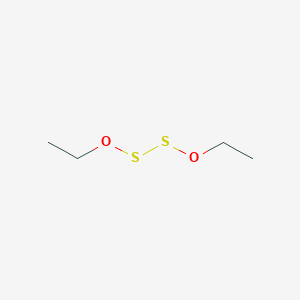

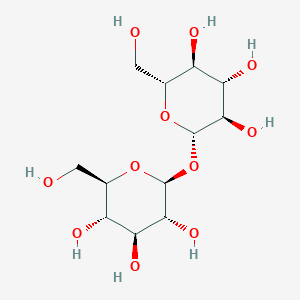

“Disulfide, diethoxy” is a compound containing a R−S−S−R′ functional group or the S2− 2 anion . The linkage is also called an SS-bond or sometimes a disulfide bridge and usually derived from two thiol groups . It is a by-product of the commercial production of ethanethiol, which is prepared by the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst .

Chemical Reactions Analysis

In proteins, the main biochemical reaction involved in disulfide bond formation is the thiol-disulfide exchange in which the thiolate anion R1S− displaces a sulphur atom of the disulfide bond R2SSR3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of molybdenum disulfide have been discussed thoroughly in order to justify its suitability as an electrochemical sensing material . A detailed outline of various synthesis techniques used to prepare molybdenum disulfide has been explored .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Diethoxy disulfide is involved in a variety of chemical reactions. For example, it reacts with arylhydrazines to produce arylbenzenes, diaryl sulfides, and aryl ethoxy tetrasulfides. This reaction is significant in organic synthesis, contributing to the formation of various chemical compounds (Kagami & Motoki, 1979). Additionally, diethoxy disulfide has been used as a sulfur transfer reagent in the synthesis of thioindigoides, demonstrating its utility in specialized chemical synthesis processes (Hoepping & Mayer, 1995).

Biochemistry and Protein Studies

In biochemistry, disulfide bonds are critical for stabilizing the tertiary and quaternary structures of proteins. The chemistry of disulfide bonds has been extensively studied in the context of protein folding, structure, and stability. For instance, research on bovine pancreatic ribonuclease A (RNase A) has illustrated how disulfide-bond chemistry can be applied to understand protein dynamics and folding mechanisms (Wedemeyer, Welker, Narayan, & Scheraga, 2000).

Biotechnological Applications

Disulfide engineering is a significant biotechnological tool. It involves the introduction of novel disulfide bonds into proteins to improve stability or modify functional characteristics. Software tools like Disulfide by Design 2.0 have been developed to facilitate the prediction and analysis of potential disulfide bonds in protein engineering (Craig & Dombkowski, 2013).

Materials Science

Disulfide chemistry is also crucial in materials science. For example, disulfide groups introduced into covalently cross-linked rubber can enable self-healing properties at moderate temperatures, highlighting potential applications in smart materials and coatings (Canadell, Goossens, & Klumperman, 2011).

Energy Storage

In the field of energy storage, disulfide compounds have been explored as cathode materials in batteries. Their incorporation into metal–organic frameworks has demonstrated improved battery performance and stable cycle performance, indicating the potential of disulfide compounds in advanced energy storage technologies (Shimizu et al., 2018).

Safety And Hazards

The safety and hazards of “Disulfide, diethoxy” can be found in its SDS (Safety Data Sheet) which includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Zukünftige Richtungen

The future of synthetic chemistry including organic synthesis, inorganic synthesis and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed . Future directions in solid state chemistry was held to address the interfaces in the fields where there would be significant opportunity for the development of new scientific advancements through increased interaction .

Eigenschaften

IUPAC Name |

(ethoxydisulfanyl)oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYNWCKWXAGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOSSOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447561 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, diethoxy | |

CAS RN |

28752-22-9 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)